Resmetirom

Catalog No.
S541241
CAS No.
920509-32-6
M.F
C17H12Cl2N6O4
M. Wt
435.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resmetirom

CAS Number

920509-32-6

Product Name

Resmetirom

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

Molecular Formula

C17H12Cl2N6O4

Molecular Weight

435.2 g/mol

InChI

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)

InChI Key

FDBYIYFVSAHJLY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro(1,2,4)triazine-6-carbonitrile, MGL-3196, resmetirom

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl

The exact mass of the compound Resmetirom is 434.02971 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Resmetirom is an orally active, liver-directed small molecule engineered as a selective agonist for the thyroid hormone receptor-beta (THR-β). THR-β is the predominant thyroid hormone receptor isoform in the liver, where it regulates critical metabolic pathways, including lipid metabolism and mitochondrial function. Developed primarily for the treatment of metabolic dysfunction-associated steatohepatitis (MASH, formerly NASH) with liver fibrosis, Resmetirom's targeted mechanism aims to enhance hepatic fat metabolism and reduce liver inflammation while minimizing systemic effects associated with non-selective thyroid hormone activation.

Substituting Resmetirom with non-selective thyroid hormone analogs or even other selective thyromimetics is inadvisable due to critical differences in receptor selectivity, liver targeting, and resulting safety profiles. Non-selective agents activate both THR-β and THR-alpha (THR-α), the latter of which is highly expressed in the heart and bone, leading to risks of tachycardia, arrhythmias, and bone density loss. Even among THR-β selective agonists, variations in selectivity ratios and pharmacokinetic properties, such as hepatic uptake, can lead to significant differences in both efficacy and off-target effects. Resmetirom's specific chemical structure was engineered to optimize THR-β selectivity and liver-directed action, a balance not guaranteed by chemically distinct analogs which may have different potency, selectivity, or tolerability profiles.

High Functional Selectivity for THR-β over THR-α Minimizes Cardiac and Bone Receptor Activation Risk

Resmetirom demonstrates a 28-fold greater selectivity for THR-β over THR-α in functional assays. This selectivity is critical for liver-specific therapeutic action, as THR-α is the primary isoform responsible for thyrotoxic effects in the heart and bone. The EC50 for Resmetirom at THR-β is 0.21 µM, compared to 3.74 µM at THR-α, confirming its preferential activity at the target receptor responsible for metabolic regulation in the liver.

Evidence DimensionReceptor Agonist Potency (EC50)
Target Compound DataTHR-β EC50 = 0.21 µM
Comparator Or BaselineTHR-α EC50 = 3.74 µM
Quantified Difference28-fold functional selectivity for THR-β
ConditionsIn vitro functional assay.

This high selectivity ratio is a key procurement attribute, directly correlating with a reduced risk of cardiovascular and skeletal side effects common to less-selective thyromimetics.

Clinically Validated Efficacy: Significant Reduction in Liver Fat and Fibrosis Progression

In the Phase 3 MAESTRO-NASH trial, treatment with 100 mg Resmetirom for 52 weeks resulted in NASH resolution with no worsening of fibrosis in 29.9% of patients, a significant improvement over the 9.7% rate observed in the placebo group. Furthermore, fibrosis improved by at least one stage with no worsening of disease activity in 25.9% of patients in the 100 mg group, compared to 14.2% in the placebo group. This demonstrates a statistically significant therapeutic effect on key histological endpoints.

Evidence DimensionNASH Resolution (No Worsening Fibrosis) at 52 Weeks
Target Compound Data29.9% of patients (100 mg dose)
Comparator Or Baseline9.7% of patients (Placebo)
Quantified Difference3.1x greater rate of NASH resolution vs. placebo
ConditionsPhase 3 MAESTRO-NASH clinical trial in patients with biopsy-confirmed NASH and F1B-F3 fibrosis.

For researchers investigating MASH/NASH therapeutics, procuring the compound used in a successful landmark Phase 3 trial provides a validated benchmark with a well-documented efficacy and safety profile.

Superior Atherogenic Lipid Reduction Compared to Placebo Baseline

In a pivotal Phase 3 trial, Resmetirom demonstrated a significant impact on atherogenic lipids, a key comorbidity in MASH. At 24 weeks, patients receiving the 100 mg dose showed a mean reduction in LDL cholesterol of 16.3% from baseline, while the placebo group showed a negligible 0.1% change. Similar significant reductions were also observed for other cardiovascular risk markers, including triglycerides and apolipoprotein B. This effect is a direct result of hepatic THR-β activation.

Evidence DimensionPercent Change in LDL Cholesterol at 24 Weeks
Target Compound Data-16.3% (100 mg dose)
Comparator Or Baseline+0.1% (Placebo)
Quantified Difference16.4 percentage point greater reduction vs. placebo
ConditionsPhase 3 MAESTRO-NASH clinical trial.

This provides a dual-purpose tool for studies targeting both liver pathology and associated dyslipidemia, offering a distinct advantage over compounds that address only hepatic steatosis.

Favorable Pharmacokinetics: Documented Liver Targeting and Oral Bioavailability

Resmetirom is characterized by preferential hepatic uptake, a critical feature for maximizing on-target efficacy while minimizing systemic exposure. Animal models show a favorable liver-to-plasma concentration ratio of 8:1. In humans, the compound reaches maximum plasma concentration in approximately 4 hours after oral dosing and achieves steady state within 3-6 days of daily administration, indicating predictable and consistent exposure for in vivo studies. This pharmacokinetic profile supports its design as an orally administered, liver-directed agent.

Evidence DimensionTissue Distribution Ratio (Liver:Plasma)
Target Compound Data8:1
Comparator Or BaselineSystemic circulation (plasma)
Quantified Difference8-fold higher concentration in target tissue
ConditionsMouse model with diet-induced obesity.

Procuring a compound with a well-documented, liver-targeted pharmacokinetic profile ensures better experimental reproducibility and simplifies translation from in vitro to in vivo models.

Benchmark Control for MASH/NASH Therapeutic Development

As the first FDA-approved therapeutic for MASH with fibrosis, Resmetirom serves as the essential benchmark for evaluating novel drug candidates. Its well-documented effects on histological endpoints like NASH resolution and fibrosis improvement provide a robust, clinically relevant positive control for preclinical and translational studies.

Investigating the Link Between Hepatic Lipid Metabolism and Atherogenic Dyslipidemia

The compound's proven dual action in reducing both liver fat and serum LDL cholesterol makes it an ideal tool for research models exploring the mechanistic links between hepatic steatosis and cardiovascular risk. Its high selectivity ensures that observed lipid-lowering effects are attributable to liver-specific THR-β activation, not confounding systemic thyroid effects.

Models Requiring Avoidance of Cardiotoxicity and Bone Effects

For long-term in vivo studies or in models sensitive to cardiovascular or skeletal changes, Resmetirom's high selectivity for THR-β over THR-α is a critical advantage. This allows researchers to investigate the metabolic benefits of THR-β agonism without the off-target toxicities that could compromise experimental outcomes when using non-selective compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

434.0297083 Da

Monoisotopic Mass

434.0297083 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RE0V0T1ES0

Drug Indication

Resmetirom is indicated in conjunction with diet and exercise for the treatment of adults with noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis (consistent with stages F2 to F3 fibrosis). Its use should be avoided in patients with decompensated cirrhosis. This indication is approved under accelerated approval based on the improvement of NASH and fibrosis. Continued approval for this indication may be contingent upon verification and description of clinical benefit in confirmatory trials.
Treatment of non-alcoholic steatohepatitis (NASH)

Livertox Summary

Resmetirom is a thyroid hormone receptor beta (THR-β) agonist used in conjunction with diet and exercise in the therapy of nonalcoholic steatohepatitis (NASH) with moderate-to-severe fibrosis. Resmetirom therapy is associated with mild and transient serum aminotransferase elevations during the first month of therapy and with rare instances of acute liver injury which can be severe, but which reverses on drug discontinuation.

Drug Classes

Breast Feeding; Lactation; Milk, Human
Drugs for Liver Disease

Mechanism of Action

Thyroid hormones, such as FT4 and free triiodothyronine (FT3), are key regulators of lipid metabolism in the liver. Thyroid hormone receptor-beta (THR-β) is the major form of the thyroid hormone receptor in the liver, and stimulation of this receptor reduces intrahepatic triglycerides. Many patients with non-alcoholic fatty liver disease (NAFLD) present with impaired thyroid function, such as hypothyroidism, rendering it a significant risk factor for NAFLD. Hypothyroidism has also been linked to dysregulated adipose tissue lipolysis and increased free fatty acid release from the adipose to the liver, promoting hepatic insulin resistance. Increased circulating levels of proinflammatory adipokines, which contribute to hepatic inflammation and fibrosis, may also be observed. Resmetirom is a partial agonist of THR-β that promotes lipophagy and hepatic fatty acid β-oxidation, thereby reducing liver fat. It is approximately 28 times more selective than FT3 for THR-β versus thyroid hormone receptor-alpha (THR-α), which is mainly expressed in the heart and bones.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A2 (THRB) [HSA:7068] [KO:K08362]

Other CAS

920509-32-6

Absorption Distribution and Excretion

The median Tmax is approximately four hours following multiple daily doses of resmetirom 80 mg or 100 mg. Concomitant food administration resulted in a 33% decrease in Cmax, an 11% decrease in AUC, and a delay in median Tmax by about two hours compared to an under-fasted condition.
Following oral administration of a 100 mg radio-labeled dose of resmetirom, approximately 67% of the total radioactive dose was recovered in the feces, mostly as metabolites and 24% of the total radioactive dose was recovered in the urine. Unchanged labeled resmetirom was not detected in feces and accounted for 1% of the dose recovered in urine. A metabolite MGL-3623 accounted for 3.3% and 16% of the dose recovered in feces and urine, respectively. Oxalic acid metabolite was observed in plasma but not in urine.
Resmetirom apparent volume of distribution (Vd/F) at steady-state is 68 (227%) L.
The steady state apparent clearance (CL/F) is 17.5 (56.3%) L/h.

Metabolism Metabolites

Resmetirom is metabolized by CYP2C8. MGL-3623 is a major metabolite with a 28-times lower potency for THR-β than resmetirom. MGL-3623 represents 33% to 51% of resmetirom AUC at steady-state following administration of 100 mg once daily.

Wikipedia

Resmetirom

Biological Half Life

The median terminal plasma half-life is 4.5 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kelly MJ, Pietranico-Cole S, Larigan JD, Haynes NE, Reynolds CH, Scott N,
2: Taub R, Chiang E, Chabot-Blanchet M, Kelly MJ, Reeves RA, Guertin MC, Tardif

Explore Compound Types